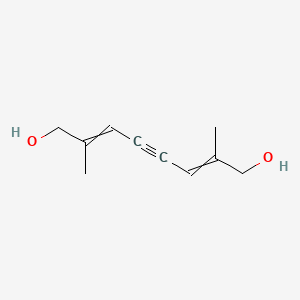
2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol is an organic compound characterized by its unique structure, which includes both alkyne and diol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylhex-3-yne-2,5-diol.
Reaction with Trichloromethanesulfenyl Chloride: The starting material undergoes a reaction with trichloromethanesulfenyl chloride to form an intermediate product.
Electrocyclic Ring-Closure Reaction: Under thermal conditions, the intermediate undergoes an electrocyclic ring-closure reaction to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification methods to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,7-Dimethylocta-2,6-dien-4-yne-1,8-diol involves its functional groups:
Alkyne Group: Participates in reactions such as cycloaddition and nucleophilic addition.
Diol Groups: Involved in hydrogen bonding and can act as nucleophiles in substitution reactions.
Molecular Targets and Pathways: The compound can interact with various enzymes and proteins, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethyloctadiyne-3,5-diol: Similar structure but with different positions of the alkyne and diol groups.
2,6-Dimethylocta-2,7-diene-1,6-diol: Similar structure but with different positions of the double bonds and hydroxyl groups.
Properties
CAS No. |
63184-91-8 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,7-dimethylocta-2,6-dien-4-yne-1,8-diol |
InChI |
InChI=1S/C10H14O2/c1-9(7-11)5-3-4-6-10(2)8-12/h5-6,11-12H,7-8H2,1-2H3 |
InChI Key |
MEAONJBNSODGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC#CC=C(C)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















